Ethyl 3-iodoisonicotinate
Overview
Description
Ethyl 3-iodoisonicotinate (EI) is a synthetic organic compound that has gained significant interest in various fields of research and industry. It has a molecular formula of C8H8INO2 and a molecular weight of 277.06 g/mol .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, there are related studies on the synthesis of similar compounds. For instance, one study discussed the synthesis of 3-ethylaniline hybrid imino-thiazolidinones, which were synthesized and characterized by FTIR, NMR (1H, 13C), and mass spectrometry . Another study explored the synthesis of isatin-based Schiff bases .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using tools like MolView , which provides a structural formula editor and a 3D model viewer. Once a molecule is drawn, it can be converted into a 3D model for display .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, there are studies discussing the reactions of related compounds. For example, one study discussed the reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines), which are of significant industrial importance .Physical and Chemical Properties Analysis
This compound has a molecular weight of 277.06 g/mol . More detailed physical and chemical properties were not found in the search results.Safety and Hazards
While specific safety and hazard information for Ethyl 3-iodoisonicotinate was not found, it’s important to consider general safety measures when handling similar compounds. For example, ethanol, also known as ethyl alcohol, is flammable and carries a substantial risk of causing fires and explosions . Safety data sheets for similar compounds, such as Ethyl acetate and Iodoethane, provide detailed safety and hazard information .
Properties
IUPAC Name |
ethyl 3-iodopyridine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQUGSAONXMJKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720862 | |
Record name | Ethyl 3-iodopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10386-57-9 | |
Record name | Ethyl 3-iodopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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